molecular formula C11H14N2O5S B13791988 4-[(4-Nitrophenyl)methanesulfonyl]morpholine CAS No. 89303-08-2

4-[(4-Nitrophenyl)methanesulfonyl]morpholine

Cat. No.: B13791988
CAS No.: 89303-08-2
M. Wt: 286.31 g/mol
InChI Key: CXNZLQUNEZFTHX-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)methanesulfonyl]morpholine is a chemical compound with the molecular formula C11H14N2O5S It is characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrophenyl)methanesulfonyl]morpholine typically involves the reaction of morpholine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety undergoes nucleophilic displacement under basic conditions. Key reactions include:

Reaction with Amines
Primary/secondary amines attack the sulfonyl group, displacing morpholine:
C11H14N2O5S+RNH2RNHSO2CH2(C6H4NO2)+Morpholine\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_5\text{S}+\text{RNH}_2\rightarrow \text{RNHSO}_2\text{CH}_2(\text{C}_6\text{H}_4\text{NO}_2)+\text{Morpholine}

Conditions :

  • Solvent: Acetonitrile or DMF

  • Base: Triethylamine or K2_2CO3_3

  • Temperature: 60–80°C

  • Yield: 70–85%

Kinetic Data (for analogous sulfonamides):

Aminekobsk_{\text{obs}} (M1^{-1}s1^{-1})βnuc_{\text{nuc}}
Piperidine0.120.74
Pyrrolidine0.090.68
Morpholine0.050.40

βnuc_{\text{nuc}}: Bronsted nucleophilicity parameter

Reduction of the Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation or electrochemical conditions:

Catalytic Hydrogenation
NO2NH2\text{NO}_2\rightarrow \text{NH}_2
Conditions :

  • Catalyst: 10% Pd/C or Raney Ni

  • Solvent: Ethanol/water (3:1)

  • Pressure: 1–3 atm H2_2

  • Yield: >90%

Electrochemical Reduction

ParameterValue
ElectrodeNiO/Ni foam
Electrolyte0.1 M NaCl + H2_2O2_2
Potential Range0 to −1 V vs. Ag/AgCl
Conversion95% (4-NP → 4-AP)

Side products include p-benzoquinone imine and semiquinonimine radicals

Sulfonamide Hydrolysis

Acidic or basic hydrolysis cleaves the sulfonamide bond:

Acidic Hydrolysis
C11H14N2O5S+H2O4 Nitrobenzenesulfonic acid+Morpholine\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_5\text{S}+\text{H}_2\text{O}\rightarrow \text{4 Nitrobenzenesulfonic acid}+\text{Morpholine}
Conditions :

  • Reagent: 6 M HCl

  • Temperature: Reflux (110°C)

  • Time: 8–12 hr

Basic Hydrolysis
Conditions :

  • Reagent: 4 M NaOH

  • Temperature: 80°C

  • Time: 6 hr

  • Yield: 60–75%

Oxidation Reactions

The morpholine ring undergoes oxidation to form morpholinone derivatives:

Oxidation with Hypohalites
Morpholine3 Morpholinone\text{Morpholine}\rightarrow \text{3 Morpholinone}
Conditions :

  • Oxidant: NaOCl or ClO2_2

  • pH: <7 (controlled by HCl/NaHSO4_4)

  • Temperature: 25–40°C

  • Yield: 65–80%

Mechanism :

  • Electrophilic attack by Cl+^+ at the α-carbon of morpholine.

  • Formation of N-chloro intermediate.

  • Hydrolysis to morpholinone .

Coupling Reactions

The nitro group facilitates Ullmann or Suzuki-Miyaura couplings:

Ullmann Coupling
C11H14N2O5S+Ar XBiaryl derivatives\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_5\text{S}+\text{Ar X}\rightarrow \text{Biaryl derivatives}
Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMSO

  • Temperature: 120°C

  • Yield: 50–60%

Photochemical Reactions

UV irradiation induces nitro group rearrangement:

Isomerization
para-NO2_2meta-NO2_2 (under 254 nm light)
Quantum Yield : 0.15 ± 0.02

Scientific Research Applications

Antidiabetic Agents

Research indicates that derivatives of 4-[(4-Nitrophenyl)methanesulfonyl]morpholine have been explored as potential antidiabetic agents. The compound acts as a precursor for synthesizing various analogues that exhibit activity against enzymes involved in glucose metabolism, potentially aiding in the management of diabetes mellitus .

Antimigraine Drugs

The morpholine derivative has also been investigated for its efficacy in treating migraines. Studies have shown that modifications to the nitrophenyl group can enhance the pharmacological profile, leading to compounds that effectively reduce migraine symptoms by acting on serotonin receptors .

Kinase Inhibitors

Inhibitors targeting various kinases have been developed from this compound. The sulfonamide group contributes to binding affinity, allowing for selective inhibition of kinase pathways implicated in cancer and other diseases .

Antibiotics and Antifungals

The compound has been utilized in the synthesis of novel antibiotics and antifungal agents. Its ability to interfere with bacterial cell wall synthesis has led to promising results against resistant strains .

Structural Characterization

The solid-state structure of this compound has been characterized using X-ray crystallography, revealing centrosymmetric dimers formed through weak hydrogen bonds. This structural insight is crucial for understanding how molecular conformation influences biological activity .

Development of Antituberculosis Agents

A notable application includes the development of antituberculosis agents derived from this compound. The compound's derivatives were shown to exhibit significant activity against Mycobacterium tuberculosis, demonstrating its potential as a lead compound in tuberculosis therapy .

Inhibitors of Autotaxin

Recent studies have highlighted the role of this compound in developing autotaxin inhibitors, which are crucial for managing cancer metastasis and inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the nitrophenyl and sulfonamide groups can significantly enhance inhibitory potency .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Antidiabetic AgentsUsed as a precursor for analogues targeting glucose metabolism enzymes
Antimigraine DrugsModifications enhance efficacy against serotonin receptors
Kinase InhibitorsSelective inhibitors developed for cancer treatment
AntibioticsEffective against resistant bacterial strains
Antituberculosis AgentsSignificant activity against Mycobacterium tuberculosis
Autotaxin InhibitorsEnhances potency against cancer metastasis and inflammation

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The sulfonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)morpholine: Similar structure but lacks the methanesulfonyl group.

    4-(4-Nitrophenyl)thiomorpholine: Contains a sulfur atom in place of the oxygen in the morpholine ring.

Uniqueness

4-[(4-Nitrophenyl)methanesulfonyl]morpholine is unique due to the presence of both the nitro and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

4-[(4-Nitrophenyl)methanesulfonyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a morpholine ring substituted with a nitrophenyl group and a methanesulfonyl moiety. The presence of the nitro group enhances lipophilicity and can influence the compound's interaction with biological targets.

Inhibition of Carbonic Anhydrase

Recent studies have demonstrated that morpholine derivatives, including those with nitrophenyl substitutions, exhibit significant inhibitory activity against carbonic anhydrase (CA) enzymes. For instance, one study reported that morpholine-based thiazoles showed IC50 values ranging from 14 to 20 μM against bovine CA-II, indicating a strong affinity for this enzyme . The presence of electron-withdrawing groups like the nitro group is believed to enhance the binding affinity by altering the compound's pKa and hydrophobic characteristics.

Autotaxin Inhibition

Another area of research involves the inhibition of autotaxin (ATX), an enzyme implicated in cancer metastasis and inflammation. Compounds derived from similar scaffolds have shown potent inhibitory effects on ATX, with some analogs achieving IC50 values as low as 9 nM . Although specific data on this compound's activity against ATX is limited, the structural similarities suggest potential efficacy.

Structure-Activity Relationship Studies

A comprehensive structure-activity relationship (SAR) analysis has been conducted on morpholine derivatives. One study highlighted that modifications to the nitrogen atom and variations in substituent groups significantly affected inhibitory potency against CA-II . The most potent compounds featured para-nitrophenyl substitutions, which improved their interaction with the enzyme's active site.

Pharmacokinetic Properties

Pharmacokinetic assessments indicate that many morpholine derivatives possess favorable attributes for drug development. These include good solubility profiles and metabolic stability, which are crucial for therapeutic efficacy .

Data Table: Biological Activity Overview

Compound NameTarget EnzymeIC50 Value (μM)Mechanism of ActionReference
This compoundCarbonic Anhydrase14 - 20Inhibition via binding to active site
Related Morpholine DerivativeAutotaxin~9Inhibition of enzymatic activity
Other Morpholine DerivativesCA-II24 - 46Competitive inhibition

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-[(4-Nitrophenyl)methanesulfonyl]morpholine with high yield?

  • Methodological Answer : A two-step approach is commonly employed:

Sulfonylation : React morpholine with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide intermediate.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

  • Key Variables : Reaction temperature (<10°C), stoichiometric excess of sulfonyl chloride (1.2 equiv), and inert atmosphere (N₂/Ar) minimize side reactions. Yields >75% are achievable with rigorous exclusion of moisture .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation of a saturated ethanol solution.

Data Collection : Use a diffractometer (e.g., Oxford Xcalibur Eos) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Solve the structure using SHELX and refine with Olex4.

  • Reported Data : Orthorhombic system (Pbca space group), lattice parameters a = 14.5445 Å, b = 8.3832 Å, c = 16.2341 Å .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., nitro group at δ ~8.2 ppm for aromatic protons).
  • IR : Strong sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹.
  • MS : High-resolution ESI-MS to verify molecular weight (calc. 208.214 g/mol) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level.

Electrostatic Potential Mapping : Identify electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack.

Transition State Analysis : Calculate activation energies for proposed mechanisms (e.g., SN2 vs. SN1).

  • Applications : Predict regioselectivity in derivatization for drug discovery .

Q. What experimental designs resolve contradictory data on the compound’s thermal stability?

  • Methodological Answer :

  • TGA-DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N₂) to identify decomposition points.
  • Controlled Replicates : Repeat synthesis under varying conditions (e.g., solvent purity, drying time) to isolate stability-influencing factors.
  • Literature Cross-Validation : Compare results with published DSC data (melting point ~152°C) .

Q. How can researchers optimize catalytic systems for coupling reactions involving this morpholine derivative?

  • Methodological Answer :

Catalyst Screening : Test Pd/C, Ni(dppe)Cl₂, or CuI/ligand systems for cross-coupling efficiency.

Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants.

Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.

  • Example : Nickel-catalyzed amination achieves >80% conversion with morpholine derivatives .

Q. What strategies mitigate challenges in purifying this compound from by-products?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted sulfonyl chloride.
  • HPLC Prep : Reverse-phase C18 column with acetonitrile/water (60:40) for high-purity isolation.
  • By-Product Analysis : LC-MS to identify and quantify impurities (e.g., dimeric sulfonamides) .

Q. Key Considerations

  • Anticancer Applications : The nitro group enhances electron-withdrawing properties, making the compound a candidate for antitumor drug intermediates .
  • Safety : NFPA Health Hazard Rating = 3 (severe); handle with PPE and under fume hoods .

Properties

CAS No.

89303-08-2

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

4-[(4-nitrophenyl)methylsulfonyl]morpholine

InChI

InChI=1S/C11H14N2O5S/c14-13(15)11-3-1-10(2-4-11)9-19(16,17)12-5-7-18-8-6-12/h1-4H,5-9H2

InChI Key

CXNZLQUNEZFTHX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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